An In-Depth Technical Guide to 3-(4-Chlorophenyl)-4-iodo-1H-pyrazole: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 3-(4-Chlorophenyl)-4-iodo-1H-pyrazole: Synthesis, Properties, and Applications
Introduction: The Strategic Value of Functionalized Pyrazoles
The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone of modern medicinal and agricultural chemistry. Molecules incorporating this scaffold exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antifungal, and antitubercular properties. The strategic functionalization of the pyrazole core allows for the fine-tuning of these properties and the creation of novel chemical entities with enhanced potency and selectivity.
This technical guide focuses on a particularly valuable, yet sparsely documented, derivative: 3-(4-Chlorophenyl)-4-iodo-1H-pyrazole . The presence of the 4-chlorophenyl group at the C3 position is a common feature in many biologically active pyrazoles. However, it is the iodine atom at the C4 position that elevates this molecule from a mere analogue to a highly versatile and powerful synthetic intermediate. The carbon-iodine bond is an ideal handle for modern cross-coupling reactions, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds with precision. This guide provides an in-depth look at the synthesis, structural properties, and critical applications of this compound for professionals in drug discovery and chemical development.
Part 1: Physicochemical Properties and Structural Elucidation
While extensive experimental data for 3-(4-Chlorophenyl)-4-iodo-1H-pyrazole is not widely published, its core physicochemical properties can be reliably calculated. Its structure is defined by the pyrazole ring, substituted at the C3 position with a 4-chlorophenyl group and at the C4 position with an iodine atom.
Table 1: Core Properties of 3-(4-Chlorophenyl)-4-iodo-1H-pyrazole
| Property | Value / Description | Source / Method |
| Molecular Formula | C₉H₆ClIN₂ | Calculated |
| Molecular Weight | 304.52 g/mol | Calculated |
| CAS Number | Not assigned / Not found in public databases | Database Search |
| Appearance | Expected to be a white to off-white or pale yellow solid | Analogy to similar compounds[1] |
| Melting Point | Expected to be higher than the precursor (100-104 °C)[2] | Extrapolation |
Expected Spectroscopic Characteristics
Structural confirmation of the title compound would rely on standard spectroscopic techniques. Based on analogous structures, the following spectral features are anticipated:
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¹H NMR: The proton spectrum is expected to be relatively simple and highly informative.
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A singlet for the proton at the C5 position of the pyrazole ring.
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An AA'BB' system (two distinct doublets) in the aromatic region (approx. 7.4-7.8 ppm) corresponding to the four protons of the 4-chlorophenyl group.[3]
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A broad singlet corresponding to the N-H proton of the pyrazole ring, which may be exchangeable with D₂O.
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¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. The most diagnostically significant signal is the C4 carbon directly attached to the iodine atom. Due to the heavy atom effect of iodine, this ipso-carbon signal is expected to appear at a relatively upfield chemical shift (e.g., 60-80 ppm) compared to other pyrazole carbons.[4]
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Mass Spectrometry (MS): The mass spectrum should show a clear molecular ion (M+) peak at m/z 304, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M+ peak).
Part 2: Synthesis and Mechanistic Insights
The synthesis of 3-(4-Chlorophenyl)-4-iodo-1H-pyrazole is achieved via electrophilic iodination of the readily available precursor, 3-(4-Chlorophenyl)-1H-pyrazole.
Principle of C4-Regioselective Iodination
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible site, directing electrophiles like iodonium (I+) to this position with high selectivity. While various iodinating reagents exist, a combination of molecular iodine (I₂) and an oxidant like Ceric Ammonium Nitrate (CAN) provides a highly effective and regioselective method for the C4-iodination of aryl-pyrazoles.[5] The oxidant serves to generate the electrophilic iodine species in situ, which is then attacked by the pyrazole ring.
Diagram: Synthesis Workflow
Caption: Generalized workflow for the C4-iodination of 3-(4-Chlorophenyl)-1H-pyrazole.
Field-Proven Experimental Protocol
This protocol is adapted from established methods for the highly regioselective C4-iodination of aryl-pyrazoles.
Materials:
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3-(4-Chlorophenyl)-1H-pyrazole (1.0 mmol, 178.62 mg)[2]
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Ceric Ammonium Nitrate (CAN) (1.1 mmol, 603 mg)
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Elemental Iodine (I₂) (1.3 mmol, 330 mg)
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Acetonitrile (MeCN), anhydrous (10 mL)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(4-Chlorophenyl)-1H-pyrazole (1.0 mmol).
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Reagent Addition: Add anhydrous acetonitrile (10 mL) and stir until the starting material is fully dissolved. To this solution, add ceric ammonium nitrate (1.1 mmol) and elemental iodine (1.3 mmol).
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Reaction Execution: Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight). The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
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Quenching and Workup: After cooling to room temperature, remove the acetonitrile under reduced pressure. To the resulting residue, add ethyl acetate (20 mL) and a saturated aqueous solution of sodium thiosulfate (15 mL) to quench any remaining iodine. Stir vigorously until the organic layer is colorless.
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Extraction: Separate the organic layer. Wash the organic layer sequentially with water (15 mL) and brine (15 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 3-(4-Chlorophenyl)-4-iodo-1H-pyrazole.
Part 3: Applications in Research and Development
The primary value of 3-(4-Chlorophenyl)-4-iodo-1H-pyrazole lies in its utility as a versatile building block for constructing more complex molecular architectures, a critical process in drug discovery.
Core Utility: A Handle for Cross-Coupling Reactions
The carbon-iodine bond at the C4 position is relatively weak and highly susceptible to oxidative addition, making it an excellent substrate for transition-metal-catalyzed cross-coupling reactions. This allows for the precise installation of a wide variety of substituents at this position.
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the formation of a new carbon-carbon bond, enabling the synthesis of 3,4-diaryl pyrazole derivatives. These structures are of high interest in medicinal chemistry.
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Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes introduces alkynyl substituents at the C4 position.
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Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, providing access to 4-amino-pyrazole derivatives.
Diagram: Application in Suzuki-Miyaura Coupling
Caption: Utility of the C-I bond in Suzuki-Miyaura cross-coupling reactions.
Potential Pharmacological Significance
While the biological activity of the title compound itself is not reported, its structural motifs are present in molecules with known pharmacological relevance.
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Antifungal and Antitubercular Agents: Derivatives of 3-(4-chlorophenyl)pyrazole have demonstrated promising activity against pathogenic fungi and Mycobacterium tuberculosis.
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Anticancer Therapeutics: The 3-aryl-pyrazole scaffold is a "privileged structure" found in numerous compounds designed as anticancer agents, targeting various pathways including cell cycle regulation and apoptosis.[4]
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Anti-inflammatory and Analgesic Properties: Closely related structures, such as 3-(4-chlorophenyl)-pyrazole-4-carboxylic acid, are explored for their potential as anti-inflammatory and pain-relief medications.[1]
Conclusion
3-(4-Chlorophenyl)-4-iodo-1H-pyrazole represents a strategically important, albeit under-characterized, chemical entity. Its synthesis via regioselective iodination is straightforward, and its true value is realized in its application as a versatile synthetic intermediate. The C-I bond provides a reliable anchor point for introducing molecular diversity through robust cross-coupling methodologies. For researchers in drug discovery and development, this compound is not merely a molecule, but a gateway to novel libraries of 3,4-disubstituted pyrazoles with significant potential for biological activity.
References
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Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.). Oriental Journal of Chemistry. [Link]
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3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | C10H7ClN2O2 | CID 12189266. (n.d.). PubChem. [Link]
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Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. (2023). Molbank. [Link]
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1-(3-chlorophenyl)-3-(4-chlorophenyl)-1h-pyrazole-4-carbaldehyde (C16H10Cl2N2O). (n.d.). PubChemLite. [Link]
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(PDF) Synthesis of 4-iodopyrazoles: A Brief Review. (2015). ResearchGate. [Link]
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4-Iodopyrazole | C3H3IN2 | CID 77022. (n.d.). PubChem. [Link]
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3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2011). Acta Crystallographica Section E: Crystallographic Communications. [Link]
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(PDF) 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. (2009). ResearchGate. [Link]
